5-Oxo-4,5-dihydrofuran-3-carboxylic acid
Description
5-Oxo-4,5-dihydrofuran-3-carboxylic acid (also known as aconic acid) is a cyclic keto-carboxylic acid featuring a dihydrofuran backbone with a ketone group at position 5 and a carboxylic acid substituent at position 3 . It is biosynthetically related to aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid), from which it can be derived through decarboxylation and cyclization reactions. This compound has been identified as a degradation product of Congo red in bio-electro-Fenton (BEF) systems, demonstrating its role in environmental remediation processes . Its structure is characterized by a planar furan ring with conjugated carbonyl and carboxyl groups, influencing its reactivity and intermolecular interactions, such as hydrogen bonding and C–H···π interactions observed in crystalline analogs .
Properties
CAS No. |
585-68-2 |
|---|---|
Molecular Formula |
C5H4O4 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
2-oxo-3H-furan-4-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h2H,1H2,(H,7,8) |
InChI Key |
DRMYLINAGHHBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=COC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with appropriate nucleophiles under acidic or basic conditions. For example, the cyclization of 2-oxo-3-butenoic acid derivatives can yield the desired furan ring structure .
Industrial Production Methods
Industrial production of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-Oxo-4,5-dihydrofuran-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism by which 5-Oxo-4,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit or activate signaling pathways, and affect cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The sodium salt (C₅H₃NaO₄) exhibits higher aqueous solubility compared to the parent acid, making it suitable for pharmaceutical formulations .
- Stereochemical Effects : Substituents like the (2R)-1-hydroxyheptyl group in isosporothric acid induce significant optical rotation ([α]²⁵D = +2.6), impacting biological activity .
- Thermal Stability : Crystalline analogs (e.g., hexahydro-isoindole derivatives) show stability via O–H···O hydrogen bonds and C–H···π interactions, as revealed by SHELX-refined crystallography .
Key Research Findings
- Degradation Efficiency : In BEF systems, 5-oxo-4,5-dihydrofuran-3-carboxylic acid forms alongside maleic acid and benzene tetraol, achieving >90% Congo red degradation in 72 hours .
- Antimicrobial Activity: 2-Amino-5-arylthio derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to the electron-withdrawing effects of the arylthio group enhancing membrane disruption .
- Market Dynamics : The saturated analog (4,5-dihydrofuran-3-carboxylic acid) dominates industrial applications due to lower production costs, though the ketone-containing parent acid is gaining traction in niche sectors like green chemistry .
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